molecular formula C14H17NO5 B2743156 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid CAS No. 2188180-64-3

4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid

Cat. No.: B2743156
CAS No.: 2188180-64-3
M. Wt: 279.292
InChI Key: KXUUHJXWGFMPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is a benzoxazine derivative. This chemical scaffold is recognized in medicinal chemistry for its potential as a versatile building block in organic synthesis and pharmaceutical research . The structure, featuring a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable intermediate for constructing more complex molecules. According to patent literature, dihydro-benzo-oxazine derivatives have been investigated for their biological activity, particularly in the development of compounds that modulate key cellular signaling pathways . Researchers may explore its utility in various therapeutic areas. The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the core structure, which is a critical step in library synthesis for drug discovery campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-8-9(12(16)17)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUUHJXWGFMPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives.

    Deprotection: The corresponding amine after removal of the Boc group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₇NO₅
  • Molecular Weight : 279.29 g/mol
  • CAS Number : 2188180-64-3

The structure features a benzo[b][1,4]oxazine core with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability in various chemical environments.

a. Drug Development

One of the primary applications of 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is in drug development. Its unique structure allows it to serve as a versatile building block in synthesizing bioactive compounds. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties.

b. PROTAC Technology

This compound has been explored as a potential component in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics aimed at targeted protein degradation. The incorporation of rigid linkers like this compound can significantly impact the orientation and efficacy of the PROTACs, optimizing their drug-like properties .

a. Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of various complex organic molecules. Its functional groups allow for multiple reaction pathways, making it suitable for creating diverse chemical entities.

b. Linker in Bioconjugation

In bioconjugation processes, 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid serves as a linker that facilitates the attachment of biomolecules to drugs or probes for imaging and therapeutic purposes .

a. Synthesis and Characterization Studies

Research has demonstrated effective synthetic routes for producing this compound with high yields and purity. For example, studies involving the use of lithium diisopropylamide (LDA) have shown successful regioselective reactions that yield derivatives suitable for further functionalization .

Several studies have evaluated the biological activities of derivatives synthesized from this compound. These assessments include cytotoxicity tests against various cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryBuilding block for drug development ,
PROTAC TechnologyRigid linker for targeted protein degradation ,
Organic SynthesisIntermediate for complex organic molecules ,
BioconjugationLinker for biomolecule-drug conjugates ,

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the amine can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Research Findings
4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid Boc at 4-position, carboxylic acid at 7-position C₁₄H₁₇NO₅ 293.32 Boc, carboxylic acid NSD2 inhibitor intermediate
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid cyclopropylamide (UNC6934) Cyclopropylamide at 7-position C₂₄H₂₁N₅O₄ 443.45 3-oxo, cyclopropylamide NSD2-targeting probe
4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid Oxazepine ring (7-membered) C₁₅H₁₉NO₅ 293.32 Boc, oxazepine ring Broader conformational flexibility
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate Methyl ester at 7-position C₁₀H₁₁NO₃ 193.20 Methyl ester LCZ696 intermediate
4-(2,2-Dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonyl chloride Dichloroacetyl and acyl chloride at 7-position C₁₁H₈Cl₃NO₃ 300.55 Dichloroacetyl, acyl chloride Reactive intermediate for ketone synthesis

Key Structural and Functional Differences :

Substituent Effects :

  • The Boc group in the target compound enhances steric protection for amines during coupling reactions, whereas cyclopropylamide (UNC6934) improves binding affinity to NSD2’s PWWP domain .
  • Methyl esters (e.g., ) are less reactive than carboxylic acids, making them preferable for stable intermediates in large-scale synthesis .

Pyrido[3,2-b][1,4]oxazine () introduces nitrogen into the heterocycle, altering electronic properties and solubility .

Reactivity :

  • Acyl chlorides (e.g., ) exhibit high reactivity in nucleophilic substitutions, while carboxylic acids require activation (e.g., EDC/HOAt) for amide bond formation .

Research Findings :

  • NSD2 Inhibition : The target compound and its cyclopropylamide analog (UNC6934) disrupt NSD2 localization by competitively binding to its PWWP domain, with IC₅₀ values in the low micromolar range .
  • Synthetic Utility : Methyl esters and Boc-protected derivatives are prioritized in multi-step syntheses due to their stability under acidic/basic conditions .
  • Conformational Studies : Oxazepine derivatives show enhanced flexibility in molecular dynamics simulations, suggesting improved adaptability in protein-binding pockets .

Biological Activity

4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H18BNO5
  • Molecular Weight : 279.10 g/mol
  • CAS Number : 2096340-12-2
  • PubChem ID : 56776697

Research indicates that compounds in the benzo[b][1,4]oxazine family exhibit significant inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator in transcriptional control. CDK9 inhibition leads to decreased expression of Mcl-1 and c-Myc, promoting apoptosis in certain cancer cell lines. This mechanism highlights the compound's potential as an antitumor agent in hematologic malignancies .

Biological Activity Overview

The biological activity of 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid can be summarized as follows:

Activity Description
CDK9 Inhibition Selective inhibition leading to apoptosis in Mcl-1-dependent tumor cells .
Antitumor Efficacy Demonstrated significant efficacy in xenograft models derived from hematological tumors .
Pharmacokinetics Short pharmacokinetic properties suitable for intravenous administration .

Case Studies and Research Findings

  • Inhibition of Mcl-1 Expression :
    • A study identified derivatives of 2H-benzo[b][1,4]oxazine as selective CDK9 inhibitors. Compound 32k (closely related to our compound) was shown to significantly reduce Mcl-1 levels and induce apoptosis in MV4-11 cells, a model for acute myeloid leukemia .
  • In Vivo Efficacy :
    • In xenograft studies, intermittent dosing of compound 32k resulted in notable tumor regression, supporting its potential use in clinical settings for treating hematologic cancers .
  • Synthesis and Structural Insights :
    • The synthesis pathways for compounds like 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine have been explored, demonstrating the feasibility of producing these compounds with desired biological properties through various chemical reactions such as SN2-type alkylation and subsequent deprotection steps .

Q & A

Q. What are the key synthetic routes for 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid?

The compound can be synthesized via a multi-step approach. A representative method involves:

  • Step 1 : Condensation of (cyclo/iso)propylamine with a benzoxazine-carboxylic acid precursor in methanol, followed by reduction with NaBH₄ to stabilize the oxazine ring .
  • Step 2 : Coupling with tert-butoxycarbonyl (Boc) groups using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), and triethylamine in acetonitrile to introduce the Boc-protected amine .
  • Step 3 : Deprotection and functionalization (e.g., with 4-aminopyrimidine) under controlled conditions .

Q. How should the Boc-protecting group be handled during synthesis to ensure stability?

The Boc group is acid-labile and stable under basic conditions. To avoid premature deprotection:

  • Use mild acids (e.g., trifluoroacetic acid) for removal in inert atmospheres .
  • Avoid prolonged exposure to protic solvents (e.g., methanol) during intermediate steps, as traces of acid may degrade the Boc group .
  • Monitor reaction progress via TLC or HPLC to detect unintended cleavage .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the Boc group (δ ~1.3 ppm for tert-butyl protons) and oxazine ring protons (δ ~3.8–4.5 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of oxazine) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 322.13) .

Advanced Questions

Q. How can contradictory NMR data for Boc-protected intermediates be resolved?

Contradictions often arise from dynamic effects (e.g., rotameric equilibria in the oxazine ring) or residual solvents. Strategies include:

  • Variable Temperature NMR : Cooling to –40°C slows conformational exchange, resolving split peaks .
  • Deuteration : Exchangeable protons (e.g., NH in oxazine) can be suppressed using D₂O .
  • COSY/NOESY : To assign overlapping proton signals and confirm spatial proximity of functional groups .

Q. What side reactions occur during Boc protection, and how are they mitigated?

Common issues include:

  • Carbodiimide Adduct Formation : EDC can form stable urea byproducts. Use HOAt to suppress this via in situ activation of the carboxylic acid .
  • Racemization : Minimize by conducting coupling reactions at 0–4°C and using low-dielectric solvents (e.g., DCM) .
  • Oxazine Ring Opening : Avoid strong bases (e.g., NaOH) during Boc deprotection; opt for TFA in DCM .

Q. How does the oxazine ring influence regioselective functionalization?

The electron-rich oxygen in the oxazine ring directs electrophilic substitution to the para position of the carboxylic acid. For example:

  • Suzuki Coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at the 7-position .
  • Nucleophilic Acyl Substitution : Activate the carboxylic acid with Cl⁻ (via SOCl₂) for amide bond formation .

Q. What are the stability profiles of this compound under different storage conditions?

  • Short-Term Storage : Stable at –20°C in anhydrous DMSO or acetonitrile for ≤1 week .
  • Long-Term Storage : Lyophilize and store under argon at –80°C to prevent hydrolysis of the Boc group .
  • Decomposition Indicators : Discoloration (yellowing) or precipitation suggests degradation; re-purify via silica gel chromatography .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

  • Stepwise Monitoring : Use LC-MS after each step to identify low-yield intermediates .
  • Solvent Selection : Acetonitrile improves coupling efficiency for Boc protection compared to DMF .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for cross-coupling reactions to balance reactivity and cost .

Q. What safety protocols are essential despite the compound’s “no known hazard” classification?

  • Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., TFA) .
  • PPE : Chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent accidental exposure .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for Boc-protected derivatives?

Variations arise from polymorphism or solvent traces. Solutions include:

  • Recrystallization : Use a mixed solvent system (e.g., EtOH/H₂O) to obtain a single crystal form .
  • DSC Analysis : Differential scanning calorimetry to identify true melting points versus decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.